molecular formula C5H3ClF5NS B12956240 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine

3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine

Cat. No.: B12956240
M. Wt: 239.59 g/mol
InChI Key: DQWFNSASUBQNPG-UHFFFAOYSA-N
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Description

3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine is a synthetic organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chlorotetrafluoro-l6-sulfanyl group and a fluorine atom attached to the pyridine ring. It is of interest in various fields of chemistry and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine typically involves the introduction of the chlorotetrafluoro-l6-sulfanyl group and the fluorine atom onto the pyridine ring. This can be achieved through multi-step organic synthesis, starting from commercially available pyridine derivatives. Common synthetic routes may include halogenation, sulfonation, and fluorination reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorotetrafluoro-l6-sulfanyl or fluorine groups are replaced by other functional groups.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce biaryl or polyaryl compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification. The pathways involved would vary based on the biological system and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine include other halogenated pyridines and sulfonyl-substituted pyridines. Examples include:

  • 3-Chloro-2-fluoropyridine
  • 3-(Trifluoromethylsulfonyl)-2-fluoropyridine
  • 3-(Chlorosulfonyl)-2-fluoropyridine

Uniqueness

The uniqueness of this compound lies in the specific combination of the chlorotetrafluoro-l6-sulfanyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, such as reactivity and stability, which may not be present in other similar compounds.

Properties

Molecular Formula

C5H3ClF5NS

Molecular Weight

239.59 g/mol

IUPAC Name

chloro-tetrafluoro-(2-fluoropyridin-3-yl)-λ6-sulfane

InChI

InChI=1S/C5H3ClF5NS/c6-13(8,9,10,11)4-2-1-3-12-5(4)7/h1-3H

InChI Key

DQWFNSASUBQNPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)S(F)(F)(F)(F)Cl

Origin of Product

United States

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